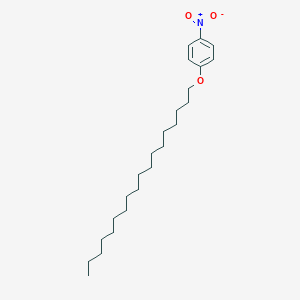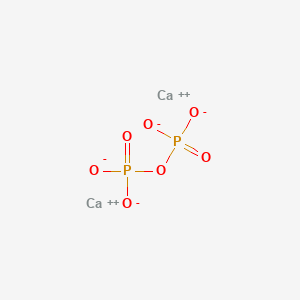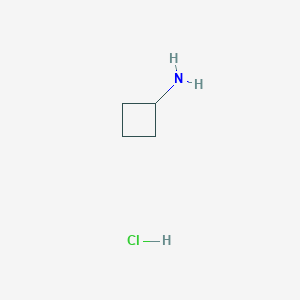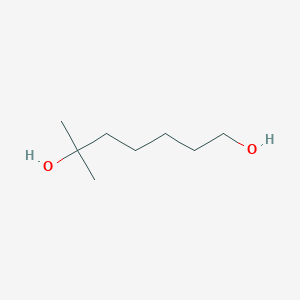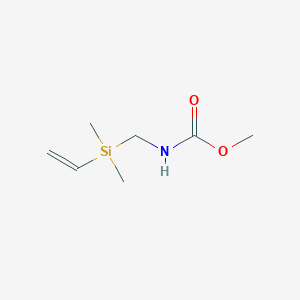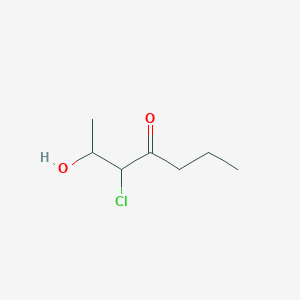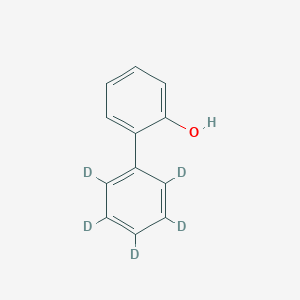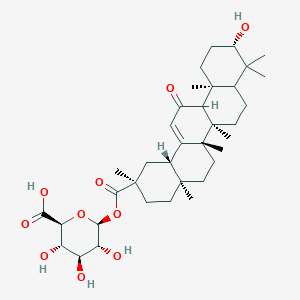
Glycyrrhetyl 30-monoglucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyrrhetyl 30-monoglucuronide (GMG) is a natural compound that is found in the licorice root. It has been extensively studied for its medicinal properties and has been found to have a wide range of potential applications in the field of medicine. GMG is a glucuronide conjugate of glycyrrhetinic acid, which is a triterpenoid compound found in licorice.
Mecanismo De Acción
The mechanism of action of Glycyrrhetyl 30-monoglucuronide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Glycyrrhetyl 30-monoglucuronide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that is involved in the regulation of genes involved in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
Glycyrrhetyl 30-monoglucuronide has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-viral, and anti-tumor properties. Glycyrrhetyl 30-monoglucuronide has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to inhibit the replication of the hepatitis B virus and the herpes simplex virus. Glycyrrhetyl 30-monoglucuronide has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and liver cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Glycyrrhetyl 30-monoglucuronide in lab experiments is that it is a natural compound that is found in the licorice root. This makes it a safe and non-toxic compound to use in experiments. However, one of the limitations of using Glycyrrhetyl 30-monoglucuronide in lab experiments is that its synthesis is a complex process that requires specialized equipment and expertise.
Direcciones Futuras
There are many future directions for the study of Glycyrrhetyl 30-monoglucuronide. One area of research is the development of new drugs that are based on Glycyrrhetyl 30-monoglucuronide. Another area of research is the study of the mechanism of action of Glycyrrhetyl 30-monoglucuronide. It is also important to study the potential side effects of Glycyrrhetyl 30-monoglucuronide and to determine the optimal dosage for its use in medicine. Finally, it is important to study the potential applications of Glycyrrhetyl 30-monoglucuronide in the treatment of various diseases, such as cancer and viral infections.
Conclusion:
In conclusion, Glycyrrhetyl 30-monoglucuronide is a natural compound that is found in the licorice root. It has been extensively studied for its potential applications in the field of medicine. Glycyrrhetyl 30-monoglucuronide has been found to have anti-inflammatory, anti-viral, and anti-tumor properties. Its synthesis is a complex process that requires specialized equipment and expertise. There are many future directions for the study of Glycyrrhetyl 30-monoglucuronide, including the development of new drugs and the study of its mechanism of action.
Métodos De Síntesis
The synthesis of Glycyrrhetyl 30-monoglucuronide involves the glucuronidation of glycyrrhetinic acid using glucuronic acid. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are enzymes that are present in the liver and other tissues. The reaction takes place in two steps, with the first step involving the formation of a glucuronide intermediate, which is then converted to Glycyrrhetyl 30-monoglucuronide in the second step. The synthesis of Glycyrrhetyl 30-monoglucuronide is a complex process and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Glycyrrhetyl 30-monoglucuronide has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, anti-viral, and anti-tumor properties. Glycyrrhetyl 30-monoglucuronide has been shown to inhibit the replication of the hepatitis B virus and the herpes simplex virus. It has also been found to have anti-cancer properties and has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and liver cancer.
Propiedades
Número CAS |
111510-20-4 |
|---|---|
Nombre del producto |
Glycyrrhetyl 30-monoglucuronide |
Fórmula molecular |
C36H54O10 |
Peso molecular |
646.8 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[(2R,4aS,6aS,6bR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C36H54O10/c1-31(2)21-8-11-36(7)27(34(21,5)10-9-22(31)38)20(37)16-18-19-17-33(4,13-12-32(19,3)14-15-35(18,36)6)30(44)46-29-25(41)23(39)24(40)26(45-29)28(42)43/h16,19,21-27,29,38-41H,8-15,17H2,1-7H3,(H,42,43)/t19-,21?,22+,23+,24+,25-,26+,27?,29+,32-,33-,34+,35-,36-/m1/s1 |
Clave InChI |
PCQOITPWNKCXLU-KFRHEUMDSA-N |
SMILES isomérico |
C[C@]12CC[C@@](C[C@@H]1C3=CC(=O)C4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C)C |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C)C |
Sinónimos |
1-(18 beta-glycyrrhet-30-yl)glucopyranuronic acid glycyrrhetyl 30-monoglucuronide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



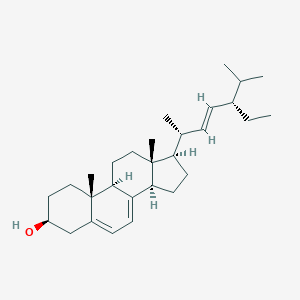
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B51874.png)
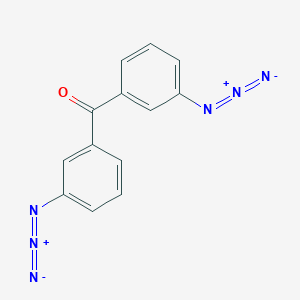


![5,7-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B51886.png)
